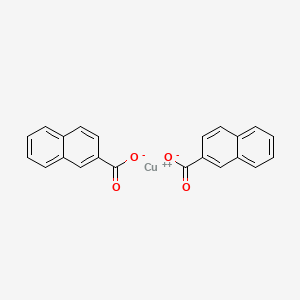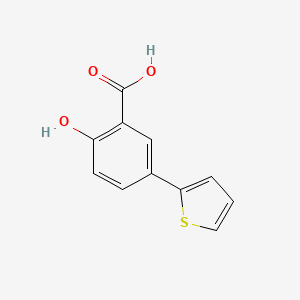
Copper(II) 2-naphthoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Copper(II) 2-naphthoate is a coordination compound where copper ions are coordinated with two 2-naphthoate ligands
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Copper(II) 2-naphthoate can be synthesized through the reaction of copper(II) acetate with 2-naphthoic acid in an appropriate solvent. The reaction typically involves dissolving copper(II) acetate in a solvent such as methanol or ethanol, followed by the addition of 2-naphthoic acid. The mixture is then stirred and heated to facilitate the reaction, resulting in the formation of this compound as a precipitate.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
Copper(II) 2-naphthoate can undergo various chemical reactions, including:
Oxidation: The copper center can participate in redox reactions, where it cycles between different oxidation states.
Substitution: The 2-naphthoate ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or oxygen can be used.
Substitution: Ligand exchange reactions can be facilitated using solvents like acetonitrile or dimethyl sulfoxide (DMSO).
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield copper oxides, while substitution reactions may result in new copper complexes with different ligands.
Applications De Recherche Scientifique
Copper(II) 2-naphthoate has several scientific research applications:
Catalysis: It can be used as a catalyst in organic synthesis, particularly in coupling reactions.
Materials Science: The compound’s unique structural properties make it useful in the development of metal-organic frameworks (MOFs) for gas storage and separation.
Biological Applications: Copper complexes, including this compound, are studied for their potential antimicrobial and anticancer properties.
Mécanisme D'action
The mechanism by which Copper(II) 2-naphthoate exerts its effects often involves the copper ion’s ability to participate in redox reactions. This can lead to the generation of reactive oxygen species (ROS), which can induce oxidative stress in biological systems . Additionally, the compound can interact with various molecular targets, including enzymes and DNA, affecting cellular processes and pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Copper(II) acetate
- Copper(II) chloride
- Copper(II) sulfate
Uniqueness
Copper(II) 2-naphthoate is unique due to its specific coordination with 2-naphthoate ligands, which imparts distinct structural and chemical properties. Compared to other copper(II) complexes, it offers unique advantages in catalysis and materials science applications due to its stability and reactivity .
Propriétés
Formule moléculaire |
C22H14CuO4 |
|---|---|
Poids moléculaire |
405.9 g/mol |
Nom IUPAC |
copper;naphthalene-2-carboxylate |
InChI |
InChI=1S/2C11H8O2.Cu/c2*12-11(13)10-6-5-8-3-1-2-4-9(8)7-10;/h2*1-7H,(H,12,13);/q;;+2/p-2 |
Clé InChI |
OHGJVAFVIMGJTE-UHFFFAOYSA-L |
SMILES canonique |
C1=CC=C2C=C(C=CC2=C1)C(=O)[O-].C1=CC=C2C=C(C=CC2=C1)C(=O)[O-].[Cu+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Pyridinecarboxamide, 4-amino-5-cyano-6-ethoxy-N-[[4-(methylsulfonyl)phenyl]methyl]-](/img/structure/B8774224.png)
![METHYL 2-({[1,1'-BIPHENYL]-4-YL}FORMAMIDO)ACETATE](/img/structure/B8774231.png)










